LOXO-195 R racemate

Descripción general

Descripción

LOXO-195 R racemate, also known as selitrectinib, is a next-generation selective inhibitor of tropomyosin receptor kinase (TRK). It was developed to overcome resistance to first-generation TRK inhibitors in patients with TRK fusion-positive cancers. TRK fusions are genetic alterations that can drive the growth of various cancers by producing constitutively active TRK proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of LOXO-195 R racemate involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular structure.

Industrial Production Methods: Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process includes rigorous quality control measures to meet pharmaceutical standards. The exact methods are proprietary and protected by patents.

Análisis De Reacciones Químicas

Types of Reactions: LOXO-195 R racemate primarily undergoes metabolic reactions in the body. These reactions include oxidation, reduction, and conjugation, which are facilitated by enzymes such as cytochrome P450.

Common Reagents and Conditions: The metabolic reactions of this compound involve common biological reagents, including enzymes and cofactors. The conditions for these reactions are physiological, occurring within the human body at normal body temperature and pH.

Major Products Formed: The major products formed from the metabolic reactions of this compound are various metabolites that are excreted from the body. These metabolites are typically less active or inactive compared to the parent compound.

Aplicaciones Científicas De Investigación

LOXO-195 R racemate has significant applications in scientific research, particularly in the fields of oncology and pharmacology. It is used to study the mechanisms of resistance to TRK inhibitors and to develop new therapeutic strategies for TRK fusion-positive cancers. Additionally, it serves as a tool compound in preclinical studies to understand the role of TRK signaling in cancer and other diseases.

Mecanismo De Acción

LOXO-195 R racemate exerts its effects by selectively inhibiting TRK proteins, which are produced as a result of TRK gene fusions. These proteins are involved in signaling pathways that promote cell growth and survival. By inhibiting TRK activity, this compound disrupts these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparación Con Compuestos Similares

Similar Compounds:

- Larotrectinib: A first-generation TRK inhibitor that is highly selective for TRK proteins.

- Entrectinib: Another TRK inhibitor that also targets ROS1 and ALK proteins.

Uniqueness: LOXO-195 R racemate is unique in its ability to overcome resistance to first-generation TRK inhibitors. It maintains potency against multiple TRK kinase domain mutations, making it a valuable option for patients who have developed resistance to other TRK inhibitors.

Actividad Biológica

LOXO-195 R racemate is a next-generation selective tyrosine kinase inhibitor primarily targeting the tropomyosin receptor kinases (TRK). It has been developed to overcome acquired resistance seen in patients previously treated with first-generation TRK inhibitors, particularly in solid tumors harboring TRK fusions. This article delves into the biological activity of this compound, supported by clinical findings, preclinical studies, and comparative analysis with other compounds.

This compound functions by selectively inhibiting TRK proteins, which are involved in oncogenic signaling pathways. The compound is particularly effective against tumors with mutations in the NTRK gene, as well as those exhibiting ALK and ROS1 mutations. By inhibiting these kinases, LOXO-195 disrupts cancer-promoting pathways, leading to reduced cell proliferation and tumor growth.

Clinical Efficacy

In clinical trials, LOXO-195 has demonstrated significant efficacy in patients with solid tumors that have developed resistance to prior TRK inhibitors. A Phase I trial reported that approximately 34% of evaluable patients exhibited a confirmed complete or partial response. Notably, among patients whose tumors had acquired NTRK gene mutations, the response rate was as high as 45% .

Key Clinical Trial Data

| Parameter | Details |

|---|---|

| Trial Phase | Phase I |

| Patient Population | 29 evaluable patients |

| Overall Response Rate | 34% (complete or partial response) |

| Response Rate (NTRK mutation) | 45% |

| Common Adverse Events | Dizziness, nausea, fatigue |

Preclinical Studies

Preclinical studies have validated the activity of this compound against various TRK kinase domain mutations. In vitro and in vivo models demonstrated that LOXO-195 effectively inhibits the growth of cancer cells with these mutations. The compound's IC50 values indicate potent inhibition:

- IC50 for TRKA : 0.6 nM

- IC50 for TRKC : <2.5 nM

These values highlight LOXO-195's high selectivity and potency against target kinases.

Comparative Analysis with Other Compounds

This compound can be compared with other TRK inhibitors to illustrate its unique position in therapy:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Larotrectinib | TRK inhibitor | First-generation TRK inhibitor |

| Entrectinib | TRK/ROS1/ALK inhibitor | Broad-spectrum activity across multiple targets |

| Selitrectinib | Selective TRK inhibitor | Designed for specific TRK fusions |

| Gilteritinib | FLT3 inhibitor | Primarily targets FLT3 mutations |

LOXO-195 is specifically designed to address resistance mechanisms associated with recurrent kinase domain mutations, making it a crucial option for patients who have exhausted other therapies.

Case Studies

Several case studies have illustrated the effectiveness of LOXO-195 in clinical settings:

- Patient A : A 45-year-old female with metastatic salivary gland carcinoma experienced a rapid tumor response after transitioning from larotrectinib to LOXO-195 due to acquired resistance.

- Patient B : A pediatric patient with a rare NTRK fusion-positive tumor showed significant tumor shrinkage after treatment with LOXO-195 following failure of first-line therapy.

These cases underscore the potential of LOXO-195 to provide continued therapeutic benefit in resistant populations.

Propiedades

IUPAC Name |

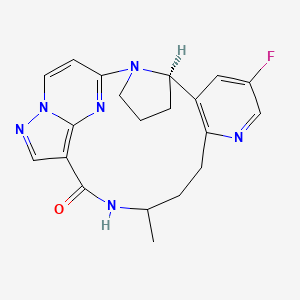

(6R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12?,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBIHOVSAMBXIB-RGUGMKFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.